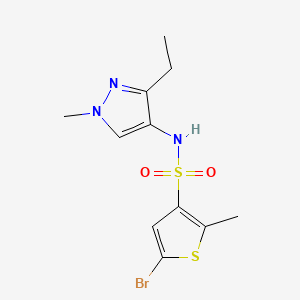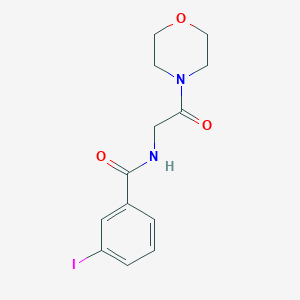![molecular formula C11H9N3O4 B6644037 5-[(Pyridazine-4-carbonylamino)methyl]furan-2-carboxylic acid](/img/structure/B6644037.png)
5-[(Pyridazine-4-carbonylamino)methyl]furan-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(Pyridazine-4-carbonylamino)methyl]furan-2-carboxylic acid is a chemical compound that has been found to have potential applications in scientific research. It is a furan derivative that has been synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
5-[(Pyridazine-4-carbonylamino)methyl]furan-2-carboxylic acid has potential applications in scientific research, particularly in the field of drug discovery. It has been found to have inhibitory effects on certain enzymes, including dipeptidyl peptidase-4 (DPP-4) and glycogen synthase kinase-3 (GSK-3). These enzymes are involved in various physiological processes, including glucose metabolism, insulin secretion, and inflammation. Inhibition of these enzymes has been investigated as a potential therapeutic strategy for the treatment of diabetes, Alzheimer's disease, and other disorders.
Mecanismo De Acción
The mechanism of action of 5-[(Pyridazine-4-carbonylamino)methyl]furan-2-carboxylic acid involves the binding of the compound to the active site of the target enzyme. This binding results in the inhibition of the enzyme activity, which in turn affects the physiological processes that the enzyme is involved in. The specific binding interactions between the compound and the enzyme have been studied using various techniques, including X-ray crystallography and molecular docking.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[(Pyridazine-4-carbonylamino)methyl]furan-2-carboxylic acid have been investigated in various in vitro and in vivo studies. The compound has been found to have inhibitory effects on DPP-4 and GSK-3, as mentioned earlier. Inhibition of DPP-4 has been shown to increase insulin secretion and improve glucose metabolism, while inhibition of GSK-3 has been investigated as a potential therapeutic strategy for Alzheimer's disease. The compound has also been found to have anti-inflammatory effects, which may be relevant to various disorders, including diabetes and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-[(Pyridazine-4-carbonylamino)methyl]furan-2-carboxylic acid in lab experiments is its specificity for certain enzymes, which allows for targeted inhibition of these enzymes. The compound has also been found to have good pharmacokinetic properties, which may be relevant to its potential therapeutic applications. However, one limitation of using the compound in lab experiments is its relatively low solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of 5-[(Pyridazine-4-carbonylamino)methyl]furan-2-carboxylic acid. One direction is the investigation of its potential therapeutic applications in various disorders, including diabetes and Alzheimer's disease. Another direction is the optimization of its pharmacokinetic properties, including its solubility and bioavailability. The compound may also be modified to improve its specificity for certain enzymes or to enhance its inhibitory effects. Additionally, further studies may be conducted to elucidate the specific binding interactions between the compound and its target enzymes, which may provide insights into the design of novel inhibitors.
Métodos De Síntesis
The synthesis of 5-[(Pyridazine-4-carbonylamino)methyl]furan-2-carboxylic acid involves the reaction of furan-2-carboxylic acid with pyridazine-4-carbonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product. The synthesis method has been optimized to yield high purity and high yield of the product.
Propiedades
IUPAC Name |
5-[(pyridazine-4-carbonylamino)methyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c15-10(7-3-4-13-14-5-7)12-6-8-1-2-9(18-8)11(16)17/h1-5H,6H2,(H,12,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJACAJNCFIPDQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC=C1C(=O)NCC2=CC=C(O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-chloro-6-fluorophenyl)-N-[1-(hydroxymethyl)cyclobutyl]acetamide](/img/structure/B6643977.png)
![N-[1-[(3-hydroxyphenyl)methyl]piperidin-4-yl]acetamide](/img/structure/B6643991.png)

![2-Fluoro-3-[(6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B6644010.png)
![2,6-difluoro-N-[1-(hydroxymethyl)cyclopropyl]benzenesulfonamide](/img/structure/B6644016.png)
![4-chloro-N-[1-(hydroxymethyl)cyclopropyl]-2-methylbenzenesulfonamide](/img/structure/B6644018.png)

![2-Chloro-4-[(2-methoxy-2-methylpropanoyl)amino]benzoic acid](/img/structure/B6644032.png)
![5-[[(2-Methoxy-2-methylpropanoyl)amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B6644034.png)
![2-Fluoro-4-[(2-thiophen-3-ylacetyl)amino]benzoic acid](/img/structure/B6644038.png)
![3-[1-(Pyridazine-4-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6644041.png)

![2-[(5-Bromo-2-methylbenzoyl)amino]-3-cyclopropylpropanoic acid](/img/structure/B6644051.png)
![6-ethyl-5-fluoro-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]pyrimidin-4-amine](/img/structure/B6644065.png)